1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea is a synthetic organic compound that features a tetrazole ring, a fluorophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-fluorobenzylamine with sodium azide and triethyl orthoformate under acidic conditions.
Coupling Reaction: The tetrazole derivative is then coupled with 4-methoxyphenyl isocyanate in the presence of a base such as triethylamine to form the final urea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its interactions with biological targets such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. The tetrazole ring and the fluorophenyl group may facilitate binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea: Similar structure with a chlorine atom instead of fluorine.
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-hydroxyphenyl)urea: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea is unique due to the combination of the fluorophenyl and methoxyphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-3-(4-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O2/c1-25-14-7-5-12(6-8-14)19-16(24)18-10-15-20-21-22-23(15)13-4-2-3-11(17)9-13/h2-9H,10H2,1H3,(H2,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAKXDNXKDRQHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.